molecular formula C11H10F3N3O2 B1216518 3-(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)alanine CAS No. 95758-95-5

3-(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)alanine

Cat. No.: B1216518
CAS No.: 95758-95-5
M. Wt: 273.21 g/mol
InChI Key: HRGXDARRSCSGOG-MRVPVSSYSA-N
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Description

3-(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)alanine is a synthetic amino acid derivative that contains a trifluoromethyl group and a diazirine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)alanine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Diazirine Ring: The diazirine ring can be synthesized by reacting a suitable precursor with trifluoromethyl diazomethane under controlled conditions.

    Coupling with Phenylalanine: The diazirine-containing intermediate is then coupled with phenylalanine using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

    Purification: The final product is purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of automated peptide synthesizers and large-scale chromatography systems to facilitate the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)alanine can undergo various chemical reactions, including:

    Oxidation: The trifluoromethyl group can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: The diazirine ring can be reduced to form diaziridine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce diaziridine derivatives.

Scientific Research Applications

3-(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)alanine has a wide range of applications in scientific research:

    Chemistry: It is used as a photoaffinity labeling reagent to study protein-ligand interactions.

    Biology: The compound is employed in the investigation of protein-protein interactions and enzyme mechanisms.

    Industry: The compound is used in the development of advanced materials with unique properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 3-(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)alanine involves the formation of a highly reactive carbene intermediate upon exposure to ultraviolet (UV) light. This carbene can covalently bind to nearby molecules, making it a valuable tool for studying molecular interactions. The trifluoromethyl group enhances the stability and reactivity of the diazirine ring, facilitating efficient photo-crosslinking.

Comparison with Similar Compounds

Similar Compounds

    3-(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)glycine: Similar structure but with a glycine backbone.

    3-(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)serine: Contains a serine backbone instead of alanine.

Uniqueness

3-(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)alanine is unique due to its combination of the trifluoromethyl group and diazirine ring, which provides enhanced stability and reactivity. This makes it particularly useful for photoaffinity labeling and studying complex molecular interactions.

Properties

IUPAC Name

(2R)-2-amino-3-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3N3O2/c12-11(13,14)10(16-17-10)7-3-1-6(2-4-7)5-8(15)9(18)19/h1-4,8H,5,15H2,(H,18,19)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRGXDARRSCSGOG-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)C2(N=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@H](C(=O)O)N)C2(N=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80914818
Record name 4-[3-(Trifluoromethyl)-3H-diaziren-3-yl]phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80914818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95758-95-5
Record name 3-(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)alanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095758955
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[3-(Trifluoromethyl)-3H-diaziren-3-yl]phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80914818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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